molecular formula C8H16O6 B14344837 Methyl 2,2,3,3-tetramethoxypropanoate CAS No. 92095-79-9

Methyl 2,2,3,3-tetramethoxypropanoate

Cat. No.: B14344837
CAS No.: 92095-79-9
M. Wt: 208.21 g/mol
InChI Key: FOPRSSUHLMJYNK-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetramethoxypropanoate is a propanoate ester derivative featuring four methoxy (-OCH₃) groups attached to the second and third carbon atoms of the propanoate backbone. Methoxy groups confer high polarity and electron-withdrawing effects, influencing reactivity and solubility. The compound’s ester functionality makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

92095-79-9

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2,2,3,3-tetramethoxypropanoate

InChI

InChI=1S/C8H16O6/c1-10-6(9)8(13-4,14-5)7(11-2)12-3/h7H,1-5H3

InChI Key

FOPRSSUHLMJYNK-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(=O)OC)(OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3-tetramethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetramethoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,2,3,3-tetramethoxypropanol with methanol in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride. This method also requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency compared to batch processes. Catalysts such as ion exchange resins or immobilized enzymes may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 2,2,3,3-tetramethoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetramethoxypropanoate depends on the specific reaction it undergoes. In general, the methoxy groups can act as electron-donating groups, influencing the reactivity of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Methyl 2,2,3,3-Tetramethoxypropanoate and Analogs

Compound Name Substituents Functional Groups CAS Number Molecular Formula Molecular Weight
This compound* 4 methoxy groups on C2 and C3 Ester, methoxy N/A C₇H₁₄O₆ 206.18 g/mol
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate 3 methoxy, 2,2,3,3-tetrafluoro Ester, methoxy, fluoro 755-73-7 C₅H₆F₄O₃ 190.10 g/mol
Methyl 2,3,3-trifluoro-3-methoxypropanoate 3 methoxy, 2,3,3-trifluoro Ester, methoxy, fluoro 758-69-0 C₅H₇F₃O₃ 172.10 g/mol
Fenpropathrin 2,2,3,3-tetramethylcyclopropane Ester, cyano, phenoxy 39515-41-8 C₂₂H₂₃NO₃ 349.43 g/mol
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate Trimethoxyphenyl, keto Ester, methoxy, ketone 886495-84-7 C₁₃H₁₆O₆ 268.26 g/mol

*Hypothetical data inferred from analogs.

Key Observations:

  • Methoxy vs. Fluoro Substitution: Fluorinated analogs (e.g., 755-73-7, 758-69-0) exhibit lower molecular weights and higher lipophilicity compared to methoxy-rich derivatives, impacting their solubility and industrial applications (e.g., as solvents or intermediates) .
  • Cyclopropane Derivatives: Fenpropathrin (39515-41-8) contains a 2,2,3,3-tetramethylcyclopropane ring linked to a cyano-phenoxy group, making it a potent pyrethroid insecticide. Its methyl groups enhance steric hindrance and stability, contrasting with the electron-rich methoxy groups in the target compound .
  • Aromatic vs. Aliphatic Methoxy Groups: Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate (886495-84-7) demonstrates methoxy substitution on an aromatic ring, enabling conjugation and UV activity, unlike the aliphatic methoxy groups in the target compound .

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